molecular formula C16H12ClN3O3S B2688662 (E)-2-((4-chlorophenyl)imino)-5-(3-nitrobenzyl)thiazolidin-4-one CAS No. 219554-84-4

(E)-2-((4-chlorophenyl)imino)-5-(3-nitrobenzyl)thiazolidin-4-one

Cat. No.: B2688662
CAS No.: 219554-84-4
M. Wt: 361.8
InChI Key: DPQWYLXGIKBTOQ-UHFFFAOYSA-N
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Description

(E)-2-((4-chlorophenyl)imino)-5-(3-nitrobenzyl)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of functional groups such as the chlorophenyl, nitrobenzyl, and thiazolidinone moieties suggests that this compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((4-chlorophenyl)imino)-5-(3-nitrobenzyl)thiazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloroaniline with 3-nitrobenzaldehyde to form an imine intermediate, which is then cyclized with thioglycolic acid to yield the thiazolidinone ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as acetic acid or p-toluenesulfonic acid, under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((4-chlorophenyl)imino)-5-(3-nitrobenzyl)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Amino derivatives.

    Reduction: Secondary amines.

    Substitution: Substituted thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-((4-chlorophenyl)imino)-5-(3-nitrobenzyl)thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Thiazolidinones are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Studies may focus on evaluating the compound’s efficacy and mechanism of action in various biological assays.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features suggest potential interactions with biological targets, making it a candidate for further optimization and testing in preclinical studies.

Industry

In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its synthesis and functionalization could lead to the creation of products with desirable properties for various applications.

Mechanism of Action

The mechanism of action of (E)-2-((4-chlorophenyl)imino)-5-(3-nitrobenzyl)thiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinones are known to interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by their functional groups. The compound’s chlorophenyl and nitrobenzyl moieties may contribute to its binding affinity and specificity, while the thiazolidinone ring could play a role in its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-((4-chlorophenyl)imino)-5-(2-nitrobenzyl)thiazolidin-4-one
  • (E)-2-((4-bromophenyl)imino)-5-(3-nitrobenzyl)thiazolidin-4-one
  • (E)-2-((4-chlorophenyl)imino)-5-(3-methylbenzyl)thiazolidin-4-one

Uniqueness

(E)-2-((4-chlorophenyl)imino)-5-(3-nitrobenzyl)thiazolidin-4-one is unique due to the specific combination of its functional groups. The presence of both the chlorophenyl and nitrobenzyl groups, along with the thiazolidinone ring, may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design and development of new molecules with tailored properties for specific applications.

Properties

IUPAC Name

2-(4-chlorophenyl)imino-5-[(3-nitrophenyl)methyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S/c17-11-4-6-12(7-5-11)18-16-19-15(21)14(24-16)9-10-2-1-3-13(8-10)20(22)23/h1-8,14H,9H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQWYLXGIKBTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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